4-Bromochalcone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 636922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

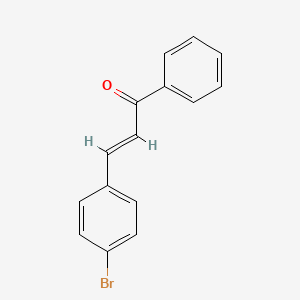

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARWEWTPMAQHW-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501031041 | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1774-66-9, 22966-09-2 | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001774669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022966092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1-phenylprop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOCHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/099C4158DP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromochalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromochalcone, a halogenated derivative of the chalcone scaffold, is a versatile synthetic intermediate with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, supported by detailed experimental protocols and spectroscopic data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this compound.

Chemical Identity and Physical Properties

This compound is systematically named (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one. It is also commonly referred to as 4'-Bromochalcone or 1-(4-Bromophenyl)-3-phenyl-propenone. This compound is typically a pale yellow crystalline solid.[1][2] Key identification and physical property data are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one[3][4] |

| Synonyms | 4'-Bromochalcone, 1-(4-Bromophenyl)-3-phenyl-propenone |

| CAS Number | 1774-66-9, 22966-09-2[3][5] |

| Molecular Formula | C₁₅H₁₁BrO[3][5] |

| Molecular Weight | 287.15 g/mol [3][5] |

| InChI Key | JFARWEWTPMAQHW-DHZHZOJOSA-N[5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Pale yellow crystalline solid[1][2] |

| Melting Point | 98 - 109.8 °C[5] |

| Boiling Point | 398.3 °C at 760 mmHg |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.[3] |

Crystal Structure

Single-crystal X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic system. The precise cell parameters can be influenced by crystallization conditions.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic[5] |

| Space Group | C 1 c 1[4] |

| Cell Dimensions | a = 29.027 Å, b = 7.26 Å, c = 5.917 Å, β = 101.38°[4] |

Spectroscopic Data

The structural elucidation of this compound is corroborated by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 4: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.10 - 8.08 | m | 2H | Aromatic protons[5] |

| 7.87 - 7.82 | m | Aromatic protons[5] | |

| 7.7 | d | 1H | Methine proton[6] |

Table 5: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 190.5 | Ketone Carbonyl[6] |

| 138, 134, 125 | Quaternary Aromatic Carbons[6] |

Table 6: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1678 - 1660 | Conjugated Ketone (C=O stretch)[6] |

Table 7: Mass Spectrometry Data for this compound

| m/z | Assignment |

| 285, 287 | [M]⁺, [M+2]⁺ (Molecular ion with Br isotope)[6] |

Experimental Protocols

Synthesis of this compound via Claisen-Schmidt Condensation (Conventional Method)

This protocol describes the base-catalyzed condensation of 4-bromoacetophenone and benzaldehyde.

Materials:

-

4-bromoacetophenone (2.5 mmol)[7]

-

Benzaldehyde (2.5 mmol)[7]

-

10% Sodium Hydroxide (NaOH) solution (1.5 mL)[7]

-

Ethanol[7]

-

Ice water[7]

Procedure:

-

Dissolve 4-bromoacetophenone (497.6 mg, 2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring at room temperature until fully dissolved (5-10 minutes).[7]

-

Add benzaldehyde (265.3 mg, 2.5 mmol) to the solution.[7]

-

Add 10% NaOH solution (1.5 mL) dropwise to the reaction mixture.[7]

-

Continue stirring the reaction mixture for 3 hours at room temperature.[7]

-

Quench the reaction by pouring the mixture into ice water to precipitate the product.[7]

-

Collect the precipitate by vacuum filtration using a Buchner funnel.[7]

-

Wash the solid with cold water until the filtrate is neutral.[7]

-

Dry the product in a desiccator.[7]

-

Purify the crude product by recrystallization from ethanol to obtain this compound.[7]

Synthesis of this compound (Microwave-Assisted Method)

This method offers a more rapid synthesis compared to the conventional approach.

Materials:

-

4-bromoacetophenone (2.5 mmol)[7]

-

Benzaldehyde (2.5 mmol)[7]

-

10% Sodium Hydroxide (NaOH) solution (1.5 mL)[7]

-

Ethanol[7]

-

Ice water[7]

Procedure:

-

In a round-bottom flask, dissolve 4-bromoacetophenone (497.6 mg, 2.5 mmol) in ethanol (1.25 mL) with stirring at room temperature for 5 minutes.[7]

-

Add benzaldehyde (265.3 mg, 2.5 mmol) to the mixture.[7]

-

Add 10% NaOH solution (1.5 mL) dropwise.[7]

-

Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at 140 watts.[7]

-

After irradiation, quench the reaction with ice water.[7]

-

Collect the resulting precipitate by vacuum filtration and wash with cold water until the pH is neutral.[7]

-

Dry the product in a desiccator and purify by recrystallization from ethanol.[7]

Characterization Workflow

A typical workflow for the characterization of the synthesized this compound is as follows:

-

Thin Layer Chromatography (TLC): Monitor the progress of the reaction and assess the purity of the final product. An eluent system of n-hexane:ethyl acetate (5:1) can be used, with visualization under UV light (254 nm).[7]

-

Melting Point Determination: Measure the melting point of the purified product to assess its purity.[7]

-

Spectroscopic Analysis:

-

FTIR Spectroscopy: To identify the characteristic functional groups, particularly the conjugated carbonyl group.[7]

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.[7]

-

Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound.[7]

-

Visualized Workflows and Pathways

Caption: Synthesis and characterization workflow for this compound.

Caption: Modulation of the Nrf2/ARE pathway by chalcones.

Biological Context and Potential Applications

Chalcones, as a class of compounds, are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[1][2] The α,β-unsaturated ketone moiety is a key structural feature responsible for many of these effects. The introduction of a bromine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, potentially enhancing its therapeutic efficacy.[5]

Chalcones have been reported to modulate various signaling pathways, including the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[8] This pathway is a critical cellular defense mechanism against oxidative stress. While direct studies on this compound's interaction with the Nrf2 pathway are limited, its structural similarity to other bioactive chalcones suggests it may also possess modulatory activity, making it a compound of interest for further investigation in drug discovery and development.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]

- 4. This compound | C15H11BrO | CID 5367147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1774-66-9 | Benchchem [benchchem.com]

- 6. odinity.com [odinity.com]

- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 8. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.uniroma1.it [iris.uniroma1.it]

Synthesis and Characterization of 4-Bromochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromochalcone, a versatile precursor in the biosynthesis of flavonoids and a privileged scaffold in medicinal chemistry.[1] The introduction of a bromine atom significantly influences the molecule's physicochemical properties and biological activity, making it a compound of interest for therapeutic applications, including anticancer, anti-inflammatory, and antioxidant research.[1][2] This document details established synthetic protocols, thorough characterization methodologies, and presents key analytical data in a structured format.

Synthesis of this compound

The primary and most prevalent method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen.[1][3] In this case, 4-bromoacetophenone reacts with benzaldehyde in the presence of a base, typically sodium hydroxide (NaOH), to yield (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, commonly known as this compound or 4'-Bromochalcone.[1][4]

The reaction can be performed using conventional heating methods or accelerated significantly using microwave irradiation, a technique that aligns with green chemistry principles by reducing reaction times and often minimizing the need for solvents.[1][4]

Synthesis Workflow

The general workflow for the synthesis and purification of this compound is outlined below.

Caption: Synthesis and purification workflow for this compound.

Experimental Protocols

Detailed methodologies for two common synthetic approaches are provided below.

Conventional Synthesis Protocol

This method involves stirring the reactants at room temperature for several hours.[4]

-

Preparation: Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask. Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.[4]

-

Reaction: Add benzaldehyde (2.5 mmol) to the solution, followed by the dropwise addition of 10% aqueous sodium hydroxide (1.5 mL).[4]

-

Stirring: Continue to stir the reaction mixture vigorously with a magnetic stirrer at room temperature for approximately 3 hours.[4]

-

Precipitation: Quench the reaction by pouring the mixture into ice water. An immediate precipitate should form.[4]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the precipitate with cold water until the filtrate is neutral (pH 7).[4]

-

Purification: Dry the crude product in a desiccator. Further purify the compound by recrystallization from ethanol to afford the final product.[4]

This conventional method has been reported to achieve high yields, often exceeding 90%.[1][4]

Microwave-Assisted Synthesis Protocol

This green chemistry approach dramatically reduces reaction time.[1][4]

-

Preparation: In a round-bottom flask suitable for microwave synthesis, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) with stirring for approximately 5 minutes.[4]

-

Reaction: Add benzaldehyde (2.5 mmol) followed by the dropwise addition of 10% aqueous NaOH (1.5 mL).[4]

-

Irradiation: Place the reaction vessel in a microwave reactor and irradiate the mixture for 45 seconds at a power of 140 watts.[4]

-

Precipitation & Isolation: After irradiation, quench the mixture with ice water to induce precipitation. Collect the solid product via vacuum filtration and wash with cold water until neutral.[4]

-

Purification: Dry the product and recrystallize from ethanol.[4]

While slightly lower than the conventional method, the microwave-assisted synthesis still provides a good yield (around 89%) in a fraction of the time.[4]

Characterization of this compound

Confirmation of the synthesized product's identity and purity is achieved through various spectroscopic and physical methods.

Characterization Workflow

The following diagram illustrates the logical flow from the purified product to its full characterization.

Caption: The process for the characterization of this compound.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁BrO | [3] |

| Molecular Weight | 287.15 g/mol | [3] |

| IUPAC Name | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | [1] |

| Appearance | Yellow transparent single crystals | [5][6] |

| Melting Point | Reported in literature | [7] |

Table 2: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1660 | C=O stretching (conjugated ketone) | [1][8] |

| ~1605 | C=C stretching (enone system) | [1] |

| ~1489 | Aromatic C=C stretching | [1] |

| ~3024 | Aromatic C-H stretching | [1] |

Table 3: ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| ~7.47 | Doublet | ~15.7 | Vinylic Proton (Hα) | [1][4] |

| ~7.82 | Doublet | ~15.7 | Vinylic Proton (Hβ) | [1][4] |

| 7.82 - 8.10 | Multiplet | - | Aromatic Protons | [1] |

Note: The large coupling constant (J ≈ 15.7 Hz) for the vinylic protons is characteristic of a trans-configuration across the double bond.[1]

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment | Reference |

| ~189.1 | Carbonyl Carbon (C=O) | [4] |

| ~145.4 | Vinylic Carbon (Cβ) | [4] |

| ~128.1 | Vinylic Carbon (Cα) | [4] |

| 128.5 - 137.0 | Aromatic Carbons | [4][8] |

Table 5: Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes | Reference |

| 286 / 288 | [M]⁺ / [M+2]⁺ | Molecular ion peaks | [8] |

| 207 | [M-Br]⁺ | Loss of bromine atom | [8] |

Note: The mass spectrum exhibits a characteristic isotopic signature for a bromine-containing compound, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[8]

Characterization Protocols

-

Infrared (IR) Spectroscopy: The IR spectrum is typically acquired using a Fourier-transform infrared (FT-IR) spectrometer, often with a diamond ATR accessory.[8] The analysis confirms the presence of key functional groups, such as the conjugated ketone.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for elucidating the carbon-hydrogen framework.[1] Spectra are recorded on an NMR spectrometer, and the sample is typically dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or acetone-d₆.[1][4]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to determine the retention time and confirm the structure.[3][4] The molecular ion peak and the bromine isotope pattern are key identifiers.[8]

-

Melting Point: The melting point of the purified crystals is measured using a melting point apparatus to assess purity.[4]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum confirms the presence of the extended π-conjugated system characteristic of chalcones.[1][6]

References

- 1. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1774-66-9 | Benchchem [benchchem.com]

- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 5. researchgate.net [researchgate.net]

- 6. Investigations on the physico chemical properties of this compound single crystals for nonlinear optical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. odinity.com [odinity.com]

4-Bromochalcone: A Technical Whitepaper on its Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chalcones, a class of natural and synthetic compounds, have garnered significant attention in oncology for their diverse pharmacological activities. Among them, 4-Bromochalcone and its derivatives have emerged as potent anticancer agents. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anticancer effects of this compound in various cancer cell models. The core mechanisms involve the induction of apoptosis through both intrinsic and extrinsic pathways, cell cycle arrest, and the modulation of key oncogenic signaling pathways. This document summarizes quantitative data on its efficacy, details relevant experimental protocols, and provides visual diagrams of the key molecular interactions and experimental workflows to facilitate a deeper understanding for research and development purposes.

Introduction to this compound

Chalcones (1,3-diphenyl-2-propen-1-one) are precursors to flavonoids and are abundant in edible plants.[1] Their core structure, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, serves as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and broad biological activity.[2] The introduction of a bromine atom, particularly at the 4-position of one of the phenyl rings, can significantly enhance the molecule's cytotoxic and pro-apoptotic properties in cancer cells.[2][3] This modification alters the compound's physicochemical properties, such as lipophilicity and electron distribution, potentially leading to enhanced interactions with biological targets.[2] This document will explore the specific mechanisms by which this compound and its derivatives exert their anticancer effects.

Core Mechanism of Action in Cancer Cells

The anticancer activity of this compound is multifactorial, primarily culminating in the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation through cell cycle arrest. These effects are orchestrated through the modulation of multiple signaling pathways.

Induction of Apoptosis

This compound derivatives are potent inducers of apoptosis in cancer cells through the activation of both the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways.[3]

2.1.1. Generation of Reactive Oxygen Species (ROS)

A key initiating event in this compound-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS).[3] Treatment of gastric cancer cells with a brominated chalcone derivative (H72) led to a time-dependent increase in ROS levels.[3][4] This oxidative stress is a critical trigger for the downstream apoptotic cascade, as scavenging ROS with N-acetyl cysteine (NAC) was shown to completely block the apoptotic effects of the chalcone derivative.[3][4]

2.1.2. Intrinsic (Mitochondrial) Apoptotic Pathway

The ROS-mediated oxidative stress disrupts mitochondrial function, initiating the intrinsic apoptotic pathway. This process involves:

-

Modulation of Bcl-2 Family Proteins: this compound derivatives alter the balance between pro-apoptotic (Bax, Bak, Bid, BimEL) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[1][3] Specifically, treatment decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating pro-apoptotic proteins.[1][3][4]

-

Mitochondrial Membrane Potential (ΔΨm) Disruption: The altered balance of Bcl-2 family proteins leads to a decrease in the mitochondrial membrane potential.[3]

-

Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c from the mitochondria into the cytosol.[3]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of the caspase cascade, beginning with the initiator caspase-9, which then activates the executioner caspase-3.[3][4] Activated caspase-3 proceeds to cleave critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the execution of apoptosis.[3][4]

2.1.3. Extrinsic (Death Receptor) Apoptotic Pathway

In addition to the mitochondrial pathway, some brominated chalcones can activate the extrinsic apoptotic pathway. This is achieved by up-regulating the expression of death receptors, such as DR4 and DR5, on the cancer cell surface.[3] The binding of ligands like TRAIL to these receptors initiates a signaling cascade that also culminates in the activation of executioner caspases.[3]

Cell Cycle Arrest

This compound and its analogs can inhibit cancer cell proliferation by inducing cell cycle arrest, most commonly at the G2/M phase.[3][5] This arrest prevents cells from entering mitosis, thereby halting their division. The mechanism involves the modulation of key cell cycle regulatory proteins:

-

Upregulation of CDKIs: An increase in the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21 and p27.[5][6]

-

Downregulation of Cyclins and CDKs: A significant decrease in the levels of proteins that promote cell cycle progression, including Cyclin A, Cyclin B1, and Cdc2 (also known as CDK1).[5]

Modulation of Key Signaling Pathways

The pro-apoptotic and cell cycle inhibitory effects of this compound are regulated by its influence on several critical intracellular signaling pathways.

2.3.1. Inhibition of the PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is common in many cancers.[6][7] Chalcone derivatives have been shown to inhibit this pathway by preventing the phosphorylation of Akt.[6] This inhibition leads to downstream effects that favor apoptosis and cell cycle arrest, such as the activation of the p21 protein.[6]

2.3.2. Suppression of the NF-κB Pathway

Nuclear Factor kappa B (NF-κB) is a transcription factor that promotes cell survival by upregulating the expression of anti-apoptotic proteins, including Bcl-2.[1][8] this compound can induce apoptosis by inhibiting the NF-κB signaling pathway.[1][5] This suppression prevents the transcription of Bcl-2, thereby sensitizing the cells to apoptotic stimuli.[1]

Quantitative Data: Cytotoxic Activity

The cytotoxic efficacy of this compound and its derivatives has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard measure of cytotoxic potency.

| Compound Name/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on (BHM) | T47D (Breast Cancer) | 45 | [1][9] |

| Brominated Chalcone Derivative (H72) | MGC803 (Gastric Cancer) | 3.57 - 5.61 | [3] |

| Brominated Chalcone Derivative (H72) | HGC27 (Gastric Cancer) | 3.57 - 5.61 | [3] |

| Brominated Chalcone Derivative (H72) | SGC7901 (Gastric Cancer) | 3.57 - 5.61 | [3] |

| A Chalcone Derivative | KYSE-4 (Esophageal Cancer) | 1.06 | [10] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]

-

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[11][13] The amount of formazan produced is proportional to the number of viable cells.[13]

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.[14]

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[3]

-

MTT Addition: Remove the treatment media and add 100 µL of fresh serum-free media containing 0.5 mg/mL MTT to each well.[12][15]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[14][15]

-

Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[13][15]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11][15] Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[11][15]

-

Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. Plot a dose-response curve to determine the IC50 value.[15]

-

Flow Cytometry for Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.[16]

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

-

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Collection: Harvest both adherent and floating cells and wash them with cold PBS.[3]

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[3]

-

Analysis: Analyze the stained cells using a flow cytometer. The cell population will be segregated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

-

-

Cell Cycle Analysis:

-

Principle: A fluorescent dye that binds stoichiometrically to DNA (e.g., Propidium Iodide or DAPI) is used to stain the cells.[17] The intensity of the fluorescence is directly proportional to the amount of DNA in the cell, allowing for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.[16][17]

-

Procedure:

-

Cell Treatment: Culture and treat cells with this compound.

-

Cell Collection & Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated using modeling software.[16]

-

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.[10]

-

Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction for detection.

-

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse them in an appropriate lysis buffer to extract total cellular proteins.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[3]

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-PAGE.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10]

-

Antibody Incubation: Incubate the membrane with a primary antibody against the target protein (e.g., Bcl-2, Caspase-3, p21, p-Akt) overnight at 4°C.[10] Following washes, incubate with an HRP-conjugated secondary antibody.[10]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.[10] The band intensity can be quantified using densitometry software.

-

Visualizations: Pathways and Workflows

Conclusion

This compound and its derivatives represent a promising class of compounds for anticancer drug development. The primary mechanism of action is the induction of robust apoptosis in cancer cells, driven by the generation of reactive oxygen species. This leads to the activation of both intrinsic and extrinsic apoptotic pathways. Concurrently, these compounds halt cancer cell proliferation by inducing G2/M cell cycle arrest. These cellular outcomes are underpinned by the inhibition of key pro-survival signaling pathways, including PI3K/Akt and NF-κB. The potent and multi-pronged attack on cancer cell viability and proliferation makes this compound a compelling lead scaffold for further preclinical and clinical investigation. This guide provides the foundational mechanistic understanding and experimental framework necessary to advance research in this area.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. 4'-Bromochalcone | 22966-23-0 | Benchchem [benchchem.com]

- 3. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chalcone arrests cell cycle progression and induces apoptosis through induction of mitochondrial pathway and inhibition of nuclear factor kappa B signalling in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A small library of chalcones induce liver cancer cell death through Akt phosphorylation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. A chalcone inhibits the growth and metastasis of KYSE-4 esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. researchhub.com [researchhub.com]

- 13. researchgate.net [researchgate.net]

- 14. texaschildrens.org [texaschildrens.org]

- 15. cyrusbio.com.tw [cyrusbio.com.tw]

- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]

- 17. Probing the Cell Cycle with Flow Cytometry [scirp.org]

The Multifaceted Biological Activities of 4-Bromochalcone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family, are naturally occurring compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. The introduction of a bromine atom at the fourth position of the phenyl ring in the chalcone scaffold has been shown to modulate and often enhance its biological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of 4-bromochalcone derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects. The information is presented to aid researchers and professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound and its derivatives is the Claisen-Schmidt condensation [1][2][3]. This base-catalyzed reaction involves the condensation of 4-bromoacetophenone with a substituted benzaldehyde.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

-

4-bromoacetophenone

-

Substituted benzaldehyde

-

Ethanol

-

10% Sodium hydroxide (NaOH) solution

-

Ice water

-

Magnetic stirrer

-

Round-bottom flask

Procedure (Conventional Method):

-

Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask with stirring at room temperature until fully dissolved (approximately 5-10 minutes)[2].

-

Add the substituted benzaldehyde (2.5 mmol) to the solution[2].

-

Slowly add 10% NaOH solution (1.5 mL) dropwise to the reaction mixture while stirring[2].

-

Continue stirring the mixture at room temperature for approximately 3 hours[2][4].

-

Quench the reaction by pouring the mixture into ice water[2].

-

Collect the resulting precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

Procedure (Microwave-Assisted Method):

-

Follow steps 1-3 of the conventional method.

-

Place the reaction mixture in a microwave reactor and irradiate for 45 seconds at a power of 140 watts[2][4].

-

Follow steps 5-7 of the conventional method for workup and purification.

This versatile synthetic route allows for the introduction of a wide range of substituents on the benzaldehyde ring, leading to a library of this compound derivatives with diverse biological activities.

Anticancer Activity

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. Their primary mechanism of action often involves the induction of apoptosis through the generation of reactive oxygen species (ROS).

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| H72 | MGC803 (Gastric) | 3.57 | [5] |

| H72 | HGC27 (Gastric) | 4.89 | [5] |

| H72 | SGC7901 (Gastric) | 5.61 | [5] |

| 1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on | T47D (Breast) | 45 | [1] |

| Indole ring-B chalcone with 6-bromide (4c) | Hela (Cervical) | 0.025 | [6] |

| Indole ring-B chalcone with 6-bromide (4c) | U937 (Leukemia) | 0.025 | [6] |

Mechanism of Action: ROS-Mediated Apoptosis

A prominent mechanism by which this compound derivatives exert their anticancer effects is through the induction of ROS-mediated apoptosis[5][7]. The derivative H72, for instance, has been shown to trigger this pathway in gastric cancer cells[5][7].

Caption: ROS-mediated apoptosis induced by this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

RPMI-1640 medium with 10% fetal calf serum, 100 μg/ml streptomycin, and 100 U/ml penicillin

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5×10⁴ cells/mL (195 µL per well) and incubate overnight[8].

-

Add 5 µL of varying concentrations of the this compound derivative to the wells in triplicate. The final DMSO concentration should be less than 0.1%[8].

-

Incubate the plates for 24-72 hours at 37°C in a 5% CO₂ atmosphere[8][9].

-

Remove the medium and add 200 µL of fresh medium containing 1 mg/mL MTT to each well. Incubate for 4 hours[8].

-

Remove the MTT-containing medium and add 100-150 µL of DMSO to dissolve the formazan crystals[8][10].

-

Shake the plate for 5-15 minutes to ensure complete dissolution[9].

-

Measure the absorbance at 570 nm using a microplate reader[8].

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Activity

This compound derivatives have shown promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.

Quantitative Data: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Activity | Reference |

| 4-bromo-3′,4′-dimethoxychalcone | Escherichia coli | 11 ± 0.3 mm (inhibition zone) | [11] |

| 4-bromo-3′,4′-dimethoxychalcone | Salmonella typhimurium | 15 ± 0.7 mm (inhibition zone) | [11] |

| Brominated pyrazine-based chalcone (CH-0y) | Staphylococcus aureus | MIC = 15.625 - 62.5 µM | [12] |

| Chlorinated pyrazine-based chalcone (CH-0w) | Staphylococcus aureus | MIC = 31.25 - 125 µM | [12] |

Experimental Protocol: Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of bacterial growth.

Materials:

-

Bacterial strains

-

Mueller-Hinton agar plates

-

This compound derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile cork borer

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and swab it evenly onto the surface of a Mueller-Hinton agar plate.

-

Create wells in the agar using a sterile cork borer.

-

Add a known concentration of the this compound derivative solution to each well.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often attributed to their ability to inhibit key signaling pathways involved in the inflammatory response, such as the MAPK/NF-κB pathway.

Mechanism of Action: Inhibition of the MAPK/NF-κB Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. It activates the MAPK and NF-κB signaling pathways, leading to the production of pro-inflammatory mediators. This compound derivatives can interfere with this cascade.

Caption: Inhibition of the MAPK/NF-κB pathway by this compound derivatives.

Other Biological Activities

In addition to the activities detailed above, this compound derivatives have shown potential in other therapeutic areas.

Antioxidant Activity

Several this compound derivatives have demonstrated significant antioxidant properties, evaluated through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The para-bromo derivative (4j) has shown notable activity among bromo-substituted regioisomers[13].

Enzyme Inhibitory Activity

Novel halogenated chalcones have been synthesized and evaluated for their inhibitory effects on various enzymes. For instance, certain derivatives have shown potent inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (hCA I and II) with Ki values in the nanomolar range[14].

Neuroprotective Effects

Synthetic chalcone derivatives are being investigated for their neuroprotective properties. They have shown potential in downregulating tau phosphorylation and the formation of insoluble Aβ peptides, which are hallmarks of Alzheimer's disease[15]. Some derivatives also exhibit neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells[15][16].

Conclusion

This compound derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their straightforward synthesis allows for the creation of diverse chemical libraries for screening and optimization. The data presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents, with well-defined mechanisms of action. Furthermore, their antioxidant, enzyme inhibitory, and neuroprotective effects warrant further investigation. This compilation of quantitative data, experimental protocols, and mechanistic insights serves as a valuable resource for researchers dedicated to the development of novel therapeutics based on the this compound scaffold.

References

- 1. This compound | 1774-66-9 | Benchchem [benchchem.com]

- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. Buy this compound (EVT-3159223) | 22966-09-2 [evitachem.com]

- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. broadpharm.com [broadpharm.com]

- 11. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 12. Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pjps.pk [pjps.pk]

- 14. Exploring enzyme inhibition profiles of novel halogenated chalcone derivatives on some metabolic enzymes: Synthesis, characterization and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effect of synthetic chalcone derivatives as competitive dual inhibitors against μ-calpain and cathepsin B through the downregulation of tau phosphorylation and insoluble Aβ peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of 4-Bromochalcone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 4-Bromochalcone (also known as (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one), a versatile building block in synthetic and medicinal chemistry. This document details its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines a common experimental protocol for its synthesis.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following tables summarize the key data points obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Solvent |

| 7.93 | m | 2H | Aromatic Protons | CDCl₃ |

| 7.7 | d | 1H | Vinylic Proton | CDCl₃ |

| 7.57 | d | 2H | Aromatic Protons | CDCl₃ |

| 7.52 | m | 1H | Aromatic Proton | CDCl₃ |

| 7.42 | m | 2H | Aromatic Protons | CDCl₃ |

| 7.40 | d | 2H | Aromatic Protons | CDCl₃ |

Note: Chemical shifts can be influenced by the solvent used.

Table 2: ¹³C NMR Spectral Data of this compound [1]

| Chemical Shift (δ ppm) | Assignment | Solvent |

| 190.5 | Carbonyl Carbon (C=O) | CDCl₃ |

| 142.9 | Vinylic Carbon | CDCl₃ |

| 138.1 | Aromatic Carbon | CDCl₃ |

| 133.8 | Aromatic Carbon | CDCl₃ |

| 133.3 | Aromatic Carbon | CDCl₃ |

| 132.4 | Aromatic Carbon | CDCl₃ |

| 130.0 | Aromatic Carbon | CDCl₃ |

| 128.8 | Aromatic Carbon | CDCl₃ |

| 128.5 | Aromatic Carbon | CDCl₃ |

| 124.0 | Aromatic Carbon (C-Br) | CDCl₃ |

| 122.5 | Vinylic Carbon | CDCl₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that correspond to its functional groups.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 1660 | C=O Stretch (Conjugated Ketone)[1] |

| 1599 | C=C Stretch (Aromatic & Vinylic) |

| 987 | Trans-(CH=CH) Out-of-plane Bend |

| 571 | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and reveals the isotopic signature of bromine.

Table 4: Mass Spectrometry Data for this compound

| m/z | Assignment | Notes |

| 286 | [M]⁺ | Molecular ion peak |

| 288 | [M+2]⁺ | Isotopic peak for ⁸¹Br |

| 207 | [M-Br]⁺ | Loss of Bromine atom[1] |

| 77 | [C₆H₅]⁺ | Phenyl fragment |

Experimental Protocol: Synthesis of this compound

This compound is commonly synthesized via a Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and acetophenone, catalyzed by a base.[1]

Materials:

-

4-bromobenzaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

Procedure:

-

In a suitable flask, dissolve sodium hydroxide in deionized water, then add ethanol.

-

Cool the mixture in an ice/water bath while stirring.

-

To the cooled solution, add acetophenone followed by 4-bromobenzaldehyde.[1]

-

Continue stirring the reaction mixture in the ice bath. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the precipitated product is collected by vacuum filtration.

-

Wash the crude product with cold water until the filtrate is neutral.

-

The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Workflow and Structural Representation

The following diagrams illustrate the synthesis workflow and the logical relationship of the spectroscopic data to the molecular structure of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Logical relationship between spectroscopic data and the structure of this compound.

References

Crystal Structure Analysis of 4-Bromochalcone: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of 4-Bromochalcone (systematic name: (E)-3-(4-bromophenyl)-1-phenylprop-2-en-1-one), a key intermediate in the synthesis of diverse bioactive molecules.[1] This document details the experimental protocols for its synthesis and crystallization, presents its crystallographic and geometric data, and explores the supramolecular interactions governing its crystal packing. The intended audience includes researchers, scientists, and professionals in the fields of crystallography, materials science, and drug development.

Synthesis and Single Crystal Growth

The primary route for synthesizing this compound is the Claisen-Schmidt condensation, a reliable base-catalyzed reaction.[1][2] High-quality single crystals suitable for X-ray diffraction are subsequently grown using the slow evaporation technique.[3]

This protocol is adapted from established methodologies for chalcone synthesis.[2][4]

-

Reactant Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1 equivalent) in ethanol. Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.

-

Aldehyde Addition: Add benzaldehyde (1 equivalent) to the solution.

-

Base Catalysis: Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise to the reaction mixture while stirring.[2]

-

Reaction: Continue stirring the mixture vigorously at room temperature (20-25°C) for approximately 3-4 hours. The formation of a turbid yellow precipitate indicates product formation.[4]

-

Quenching and Isolation: Quench the reaction by pouring the mixture into ice-cold water. If necessary, neutralize the mixture with dilute HCl to facilitate further precipitation.[4]

-

Purification: Collect the crude product by vacuum filtration, wash it thoroughly with cold water to remove residual base and salts, and dry it. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

The slow evaporation method is a widely successful technique for growing high-quality single crystals of organic compounds, including chalcones.[5]

-

Solution Preparation: Prepare a saturated or near-saturated solution of purified this compound in a suitable solvent (e.g., acetone, dichloromethane, or a solvent mixture) in a clean crystallization vessel such as a test tube or a small vial.[5] The compound should be moderately soluble in the chosen solvent.[5]

-

Filtration: Filter the solution to remove any particulate impurities that could act as unwanted nucleation sites.

-

Evaporation Control: Cover the vessel with parafilm and perforate it with a few small holes. This slows down the rate of solvent evaporation, which is crucial for the growth of large, well-ordered crystals.[5]

-

Incubation: Place the vessel in a vibration-free environment at a constant, controlled temperature.

-

Crystal Harvest: Allow the solvent to evaporate slowly over several days to weeks. Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they can be carefully harvested from the mother liquor.[6]

Crystallographic Data and Molecular Geometry

Single-crystal X-ray diffraction (SCXRD) analysis provides the definitive three-dimensional structure of this compound in the solid state. The compound crystallizes in the monoclinic system.[1] The key crystallographic data are summarized in the table below, sourced from the Crystallography Open Database (COD) and other literature.

| Parameter | Value | Reference |

| Chemical Formula | C₁₅H₁₁BrO | [1] |

| Formula Weight | 287.15 g/mol | [7] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 29.027 | [1] |

| b (Å) | 7.26 | [1] |

| c (Å) | 5.917 | [1] |

| α (°) | 90 | [1] |

| β (°) | 101.38 | [1] |

| γ (°) | 90 | [1] |

| Volume (ų) | 1222.5 | |

| Z | 4 | [1] |

Note: Cell parameters can vary slightly based on crystallization conditions.

A key structural feature of this compound is its non-planar conformation. The molecule consists of two phenyl rings linked by an α,β-unsaturated carbonyl system. Due to steric hindrance, the two aromatic rings are significantly twisted relative to each other.

| Parameter | Value (°) | Reference |

| Dihedral Angle (Aromatic Ring 1 vs. 2) | 49.70 | [8] |

| Dihedral Angle (Molecule 2 in unit cell) | 49.98 | [8] |

This dihedral angle is crucial as it affects the degree of π-conjugation across the molecule, which in turn influences its electronic and optical properties.

Supramolecular Assembly and Intermolecular Interactions

The packing of this compound molecules in the crystal lattice is directed by a network of weak non-covalent interactions. These interactions are critical for the stability of the crystal structure. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts.[3][9]

-

C-H···O Interactions: These weak hydrogen bonds are prevalent in chalcone structures. They typically involve a hydrogen atom from a phenyl ring or the vinyl group interacting with the carbonyl oxygen atom of an adjacent molecule, contributing significantly to the stabilization of the molecular packing.

-

C-H···π Interactions: In these interactions, a C-H bond points towards the electron-rich π-system of an aromatic ring on a neighboring molecule.

-

Halogen Bonding: The bromine atom can participate in halogen bonds (e.g., Br···O or Br···Br contacts), which can also play a role in directing the crystal packing arrangement.

Experimental Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive analytical technique for determining the atomic and molecular structure of a crystal.[10]

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm, free of cracks and defects) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays (e.g., Mo Kα radiation) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD detector).[10]

-

Data Processing: The collected raw data frames are processed to integrate the diffraction spot intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled. This process yields a list of unique reflections and their intensities.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map, from which an initial model of the molecular structure is built.[8]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process.[8] Atomic positions, and anisotropic displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions.[8]

-

Validation: The final refined structure is validated using software tools like PLATON or by generating a Crystallographic Information File (CIF) for checking.[8][11] The final output includes precise bond lengths, bond angles, and details of the crystal packing.[6]

References

- 1. This compound | 1774-66-9 | Benchchem [benchchem.com]

- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Slow Evaporation Method [people.chem.umass.edu]

- 6. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]

- 7. 4'-Bromochalcone | C15H11BrO | CID 5355204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-Bromochalcone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromochalcone, a synthetic organic compound belonging to the chalcone family, in various organic solvents. Chalcones are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. Understanding the solubility of this compound is critical for its application in drug development, synthesis of novel compounds, and material science research.

Quantitative Solubility Data

The solubility of this compound varies across different organic solvents, influenced by factors such as solvent polarity and temperature. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | >50 mg/mL[1] | 4 | - |

| Ethanol | C₂H₅OH | 30 mg/mL[1] | 25 | Also reported as "soluble"[2]. |

| Dichloromethane | CH₂Cl₂ | Soluble[2] | Not Specified | Quantitative data not available. |

| Acetone | C₃H₆O | Soluble | Not Specified | Effective solvent for crystallization[3]. |

| Methanol | CH₃OH | Soluble | Not Specified | Effective solvent for crystallization[3]. |

| Chloroform | CHCl₃ | Data Not Available | - | - |

| Ethyl Acetate | C₄H₈O₂ | Data Not Available | - | - |

| Water | H₂O | Insoluble[2] | Not Specified | - |

Experimental Protocol: Determination of Solubility by Gravimetric Method

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a given solvent. This protocol is adapted from established methodologies for determining the solubility of chalcones and other organic compounds.[4]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic water bath or heating mantle with temperature control

-

Stirring plate and magnetic stir bars

-

Conical flasks or vials with airtight seals

-

Filtration apparatus (e.g., syringe filters or vacuum filtration with filter paper)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume or mass of the selected organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Continuously stir the mixture using a magnetic stir bar for a sufficient period (typically several hours) to ensure equilibrium is reached. It is recommended to monitor the concentration at intervals; equilibrium is reached when consecutive measurements show no significant change.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, stop stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the supernatant (the clear, saturated solution) using a pipette. It is crucial to avoid transferring any solid particles.

-

Filter the withdrawn sample through a syringe filter or a similar filtration apparatus to remove any remaining microscopic solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution into a pre-weighed evaporation dish.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent from the solution. This can be achieved by placing the dish in an oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a vacuum oven for more sensitive compounds.

-

Continue drying the residue until a constant mass is achieved. This indicates that all the solvent has been removed.

-

Allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish containing the dry this compound residue.

-

-

Calculation of Solubility:

-

Mass of the solvent: Subtract the mass of the dry residue and the pre-weighed dish from the total mass of the dish and the solution.

-

Mass of the dissolved this compound: Subtract the mass of the pre-weighed dish from the final mass of the dish with the dry residue.

-

Solubility Calculation: Express the solubility as the mass of this compound per unit mass or volume of the solvent (e.g., in mg/mL or g/100g ).

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

In Silico Docking Analysis of 4-Bromochalcone: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Methodologies of In Silico Docking Studies of 4-Bromochalcone with Key Protein Targets.

This technical guide provides a comprehensive overview of the in silico molecular docking studies of this compound, a synthetic chalcone derivative with significant potential in drug discovery. Chalcones, characterized by an open-chain flavonoid structure, have garnered considerable attention for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a bromine atom to the chalcone scaffold can significantly modulate its biological activity, making this compound a compound of high interest for therapeutic development.

This guide details the interaction of this compound and its derivatives with various protein targets implicated in diseases such as cancer and neurodegenerative disorders. It outlines the methodologies for in silico analysis, presents available quantitative data on binding affinities, and visualizes key signaling pathways and experimental workflows to provide a thorough resource for researchers in the field.

Data Presentation: In Silico Binding Affinities of this compound and its Derivatives

While extensive in silico research has been conducted on chalcone derivatives, specific quantitative docking data for the parent this compound is limited in publicly available literature. The following table summarizes the available binding affinity data for this compound and closely related brominated chalcone derivatives to provide insights into their potential therapeutic targets and binding strengths.

| Compound | Target Protein | PDB ID | Binding Affinity (kcal/mol) | In Silico Method |

| This compound Derivative | Epidermal Growth Factor Receptor (EGFR) | 1M17 | -6.10 to -9.25 | Molecular Docking |

| Brominated Chalcone Derivative | Acetylcholinesterase (AChE) | Not Specified | Not Specified (IC50: 4.68 µM) | Molecular Docking |

| Tetrabromo Chalcone Derivative | Carbonic Anhydrase I (hCA I) | Not Specified | Not Specified (Ki: 11.30-21.22 nM) | Molecular Docking |

| Tetrabromo Chalcone Derivative | Carbonic Anhydrase II (hCA II) | Not Specified | Not Specified (Ki: 8.21-12.86 nM) | Molecular Docking |

| α-Bromo-2′,3,4,4′-tetramethoxychalcone | Janus Kinase 2 (JAK2) | Not Specified | Not Specified (Inhibits Phosphorylation) | Not Specified |

| (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one | Cyclin-Dependent Kinase 1 (CDK1) | Not Specified | Not Specified (IC50: 3.204 µM vs. Hela) | Reverse Molecular Docking |

Note: The table includes data for derivatives of this compound to illustrate the potential binding affinities of this class of compounds. Further research is required to determine the specific binding energies of this compound against a wider range of protein targets.

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

The following protocol outlines a general methodology for performing in silico molecular docking studies of a small molecule like this compound with a target protein. This protocol is based on widely used software such as AutoDock.

Preparation of the Target Protein

-

Protein Selection and Retrieval: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).

-

Protein Preparation: The downloaded protein structure is prepared for docking. This typically involves:

-

Removing water molecules and any co-crystallized ligands.

-

Adding polar hydrogen atoms.

-

Assigning Kollman charges to the protein atoms.

-

Saving the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).

-

Preparation of the Ligand (this compound)

-

Ligand Structure Generation: The 2D structure of this compound is drawn using chemical drawing software like ChemDraw or obtained from a database such as PubChem.

-

3D Conversion and Optimization: The 2D structure is converted to a 3D structure and its geometry is optimized using a suitable force field (e.g., MMFF94).

-

Ligand Preparation: The 3D structure of this compound is prepared for docking by:

-

Detecting the root and defining the rotatable bonds.

-

Assigning Gasteiger charges.

-

Saving the prepared ligand in the PDBQT format.

-

Molecular Docking Simulation

-

Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid box are crucial for guiding the docking algorithm to the region of interest.

-

Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore the conformational space of the ligand within the defined grid box and to predict the best binding poses.

-

Execution of Docking: The docking simulation is run using the prepared protein, ligand, and grid parameter files. AutoDock Vina is a popular and efficient tool for this step.

Analysis of Docking Results

-

Binding Affinity Evaluation: The docking results are analyzed to determine the binding affinity (in kcal/mol) of the different ligand poses. The pose with the lowest binding energy is typically considered the most favorable.

-

Interaction Analysis: The interactions between the best-ranked pose of this compound and the amino acid residues of the target protein's active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. Software like PyMOL or Discovery Studio Visualizer is used for this purpose.

Mandatory Visualizations

Experimental Workflow for In Silico Docking

Caption: A flowchart illustrating the key stages of an in silico molecular docking study.

EGFR Signaling Pathway

Caption: A simplified diagram of the EGFR signaling cascade.

JAK-STAT Signaling Pathway

Caption: An overview of the JAK-STAT signaling pathway.

The Synthetic Versatility and Diverse Applications of Chalcones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This unique structural motif imparts a wide range of biological activities and makes them valuable precursors for the synthesis of various heterocyclic compounds. This technical guide provides an in-depth review of the synthesis and diverse applications of chalcones, with a focus on their therapeutic potential and utility in materials science.

Synthesis of Chalcones: From Traditional Methods to Green Chemistry

The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation , which involves the base-catalyzed reaction of an appropriate acetophenone with a substituted benzaldehyde. While effective, traditional methods often involve harsh reaction conditions and long reaction times. To address these limitations, more sustainable and efficient "green" synthetic approaches have been developed.

Conventional Claisen-Schmidt Condensation

This method typically employs a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. The reaction proceeds via an aldol condensation followed by dehydration to yield the chalcone.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times and often improving yields.[1] Microwave-assisted Claisen-Schmidt condensation can be performed with or without a solvent, offering a more environmentally friendly alternative to conventional heating.[2][3]

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Ferrocenyl Chalcones [3]

| Entry | Aldehyde | Conventional Method (Time, h) | Conventional Method (Yield, %) | Microwave Method (Time, min) | Microwave Method (Yield, %) |

| 1 | Benzaldehyde | 10 | 85 | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | 12 | 82 | 2.5 | 90 |

| 3 | 4-Methoxybenzaldehyde | 15 | 87 | 1.5 | 95 |

| 4 | 4-Nitrobenzaldehyde | 24 | 71 | 5 | 78 |

| 5 | 2-Chlorobenzaldehyde | 40 | 75 | 4 | 80 |

Therapeutic Applications of Chalcones

The diverse pharmacological activities of chalcones have positioned them as promising candidates for drug development. Their biological effects are wide-ranging, encompassing anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

Anticancer Activity

Chalcones have demonstrated significant potential as anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of cell proliferation, and disruption of signaling pathways crucial for tumor growth and survival.

Table 2: Anticancer Activity (IC50, µM) of Selected Chalcone Derivatives

| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | Reference |

| Diaryl ether chalcone (25) | 3.44 ± 0.19 | 6.31 ± 0.27 | - | [4] |

| Coumaryl-chalcone (19) | 79.13 µg/mL | - | 70.90 µg/mL | [4] |

| Bis-chalcone (5a) | 7.87 ± 2.54 | 18.10 ± 2.51 | 41.99 ± 7.64 | [5] |

| Bis-chalcone (5b) | 4.05 ± 0.96 | - | - | [5] |

| Hydroquinone-Chalcone Hybrid (4) | >4.46 (pIC50) | >4.42 (pIC50) | - | [6] |

| Hydroquinone-Chalcone Hybrid (5) | 4.66 (pIC50) | 4.73 (pIC50) | - | [6] |

| Thiazolo-imidazopyridine chalcone (180) | 0.18 ± 0.094 | - | 0.66 ± 0.071 | [7] |

Anti-inflammatory Activity

Chalcones exert their anti-inflammatory effects by modulating key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response. By inhibiting these pathways, chalcones can reduce the production of pro-inflammatory mediators.

Antioxidant Activity

The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals and chelate metal ions.[8] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the radical scavenging activity of compounds.

Table 3: Antioxidant Activity (IC50, µg/mL) of Chalcone Derivatives by DPPH Assay

| Compound | IC50 (µg/mL) | Reference |

| Chalcone 1 | 8.22 | [9] |

| Chalcone 2 | 6.89 | [9] |

| Chalcone 3 | 3.39 | [9] |

| Synthetic Chalcone (5e) | 68.58% inhibition at 2 µg/mL | [8] |

| Novel Synthetic Chalcone (JVF3) | 61.4 µM | [10] |

Antimicrobial Activity